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Compound of Interest

2-amino-N-(3-
Compound Name:
hydroxypropyl)benzamide

Cat. No. B1276102

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance
(NMR) characterization of 2-amino-N-(3-hydroxypropyl)benzamide, a key intermediate in
various synthetic applications, including drug discovery.

Introduction

2-amino-N-(3-hydroxypropyl)benzamide is a substituted benzamide derivative with potential
applications in medicinal chemistry and materials science. Its structure, featuring a primary
aromatic amine, a secondary amide, and a primary alcohol, presents a unique set of reactive
sites for further chemical modification. Accurate structural elucidation and characterization are
paramount for its use in downstream applications. Nuclear Magnetic Resonance (NMR)
spectroscopy is a powerful analytical technique for the unambiguous determination of the
chemical structure of small molecules in solution. This application note outlines the standard
operating procedure for the complete *H and *3C NMR characterization of 2-amino-N-(3-
hydroxypropyl)benzamide, including 2D correlation experiments (COSY, HSQC, and HMBC)
to confirm connectivity.

Predicted NMR Data
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Due to the absence of publicly available experimental NMR data for 2-amino-N-(3-
hydroxypropyl)benzamide, the following *H and 3C NMR data were predicted using
established computational algorithms. These predictions are based on the chemical structure
and are provided as a reference for experimental verification. The data is presented for a
sample dissolved in DMSO-ds.

Table 1: Predicted *H NMR Data for 2-amino-N-(3-hydroxypropyl)benzamide in DMSO-de

. . Coupling
Chemical Shift Lo . . .
Multiplicity Integration Constant (J) in  Assignment
(ppm)
Hz
7.55 dd 1H 79,15 Ar-H (Position 6)
7.10 ddd 1H 82,7.2,15 Ar-H (Position 4)
6.75 d 1H 8.2 Ar-H (Position 3)
6.55 t 1H 7.5 Ar-H (Position 5)
8.30 t 1H 5.5 -NH- (Amide)
6.40 S 2H - -NH:z (Aromatic)
4.50 t 1H 5.2 -OH (Alcohol)
-CH:- (adjacent
3.45 t 2H 6.5
to OH)
-CH:- (adjacent
3.30 q 2H 6.8
to NH)
1.70 p 2H 6.6 -CHz- (middle)

Table 2: Predicted 13C NMR Data for 2-amino-N-(3-hydroxypropyl)benzamide in DMSO-de
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Chemical Shift (ppm) Assignment

168.5 C=0 (Amide)

148.0 C-NHz (Aromatic)

132.0 CH (Aromatic, Position 4)
128.5 CH (Aromatic, Position 6)
116.5 C (Aromatic, Quaternary)
115.0 CH (Aromatic, Position 5)
114.0 CH (Aromatic, Position 3)
58.5 -CH:z- (adjacent to OH)
38.0 -CH:- (adjacent to NH)
325 -CH2- (middle)

Experimental Protocols

Materials and Equipment
e 2-amino-N-(3-hydroxypropyl)benzamide (solid)

Deuterated dimethyl sulfoxide (DMSO-ds, 99.9 atom % D)

NMR tubes (5 mm diameter)

Pipettes and tips

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Sample Preparation Protocol

o Weigh approximately 10-20 mg of 2-amino-N-(3-hydroxypropyl)benzamide directly into a
clean, dry vial.
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e Add approximately 0.7 mL of DMSO-ds to the vial.

o Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous
solution should be obtained.[1][2]

e Using a clean pipette, transfer the solution into a 5 mm NMR tube.
o Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
o Cap the NMR tube securely and label it appropriately.

e If any particulate matter is visible, filter the solution through a small plug of glass wool in a
Pasteur pipette before transferring it to the NMR tube.[1][2]

NMR Data Acquisition Protocol

The following parameters are provided as a starting point and may require optimization based
on the specific instrument and sample concentration.

3.3.1. *H NMR Spectroscopy

e Pulse Program: Standard single-pulse experiment (e.g., zg30)
e Solvent: DMSO-ds

e Temperature: 298 K

e Spectral Width: -2 to 12 ppm

e Number of Scans: 16-32

o Relaxation Delay (d1): 1-2 seconds

e Acquisition Time (aq): 2-4 seconds

3.3.2. BC{*H} NMR Spectroscopy

e Pulse Program: Proton-decoupled 13C experiment (e.g., zgpg30)
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Solvent: DMSO-ds

Temperature: 298 K

Spectral Width: -10 to 200 ppm

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

Relaxation Delay (d1): 2 seconds

3.3.3. 2D COSY (Correlation Spectroscopy)

e Purpose: To identify proton-proton spin-spin coupling networks.

e Pulse Program: Standard COSY experiment (e.g., cosygpdf)

» Parameters: Use standard instrument parameters, acquiring a sufficient number of
increments in the indirect dimension (F1) to resolve cross-peaks.

3.3.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

o Purpose: To identify direct one-bond proton-carbon correlations.

e Pulse Program: Standard HSQC experiment with gradient selection (e.g.,
hsqcedetgpsisp2.3)

o Parameters: Optimize the spectral widths in both dimensions to cover the expected proton
and carbon chemical shift ranges.

3.3.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

o Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for
assigning quaternary carbons and piecing together molecular fragments.

e Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

o Parameters: Set the long-range coupling delay (e.g., 50-100 ms) to optimize for typical 2-3
bond J-couplings.
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Caption: Experimental workflow for NMR characterization.
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Caption: Logical relationships in NMR structural analysis.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of 2-
amino-N-(3-hydroxypropyl)benzamide. The detailed protocols for sample preparation and
data acquisition, along with the predicted NMR data, serve as a valuable resource for
researchers in confirming the identity and purity of this compound. The application of 1D and
2D NMR techniques as outlined will ensure a thorough and accurate structural elucidation,
which is a critical step in any research and development pipeline involving this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1276102#nmr-characterization-of-2-amino-n-3-
hydroxypropyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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